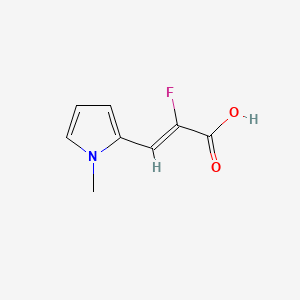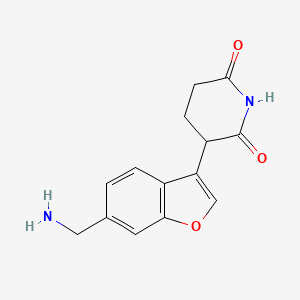![molecular formula C11H22O3Si B13455092 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde is a chemical compound with the molecular formula C11H22O3Si. This compound is characterized by the presence of an oxetane ring, a tert-butyldimethylsilyl (TBDMS) protecting group, and an aldehyde functional group. The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups due to its stability under a variety of conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde typically involves multiple steps, starting from readily available precursors
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of a strong base or an acid catalyst.
Introduction of Aldehyde Group: The final step involves the oxidation of a primary alcohol to an aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of protecting groups, ring formation, and oxidation reactions, are likely to be employed.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Carboxylic acid
Reduction: Primary alcohol
Substitution: Deprotected hydroxyl compound
Aplicaciones Científicas De Investigación
3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and oxetanes.
Medicine: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde depends on the specific reactions it undergoes. The TBDMS group provides stability to the molecule, allowing it to undergo various transformations without degradation. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carboxylic acid
- 3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-methanol
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the TBDMS group provides stability, while the aldehyde group offers reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H22O3Si |
|---|---|
Peso molecular |
230.38 g/mol |
Nombre IUPAC |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetane-3-carbaldehyde |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h6H,7-9H2,1-5H3 |
Clave InChI |
KTPOZCCKRUSSHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1(COC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
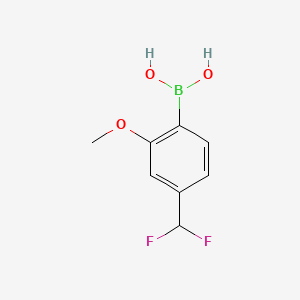
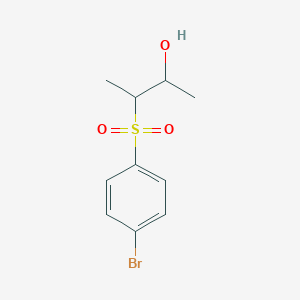
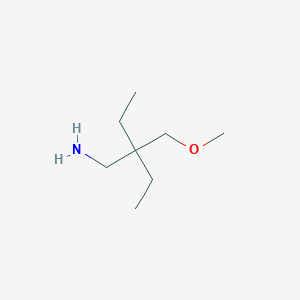
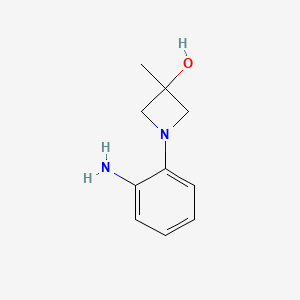
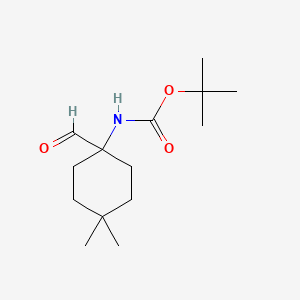
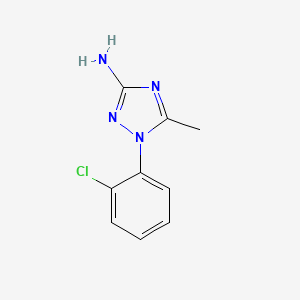
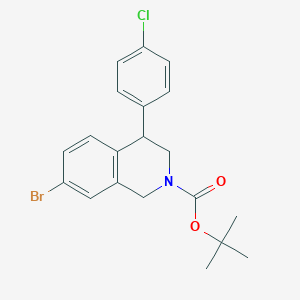
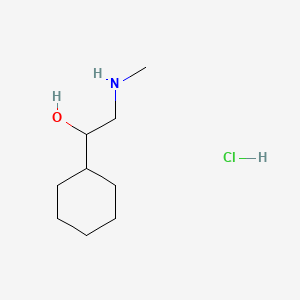
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
